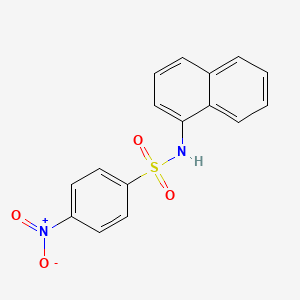

N-(1-Naphthyl)-4-nitrobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-naphthalen-1-yl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c19-18(20)13-8-10-14(11-9-13)23(21,22)17-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKIMVCBRAJXGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1 Naphthyl 4 Nitrobenzenesulfonamide and Its Derivatives

Classical Approaches to Sulfonamide Synthesis

The traditional and most widely employed method for the synthesis of sulfonamides is the reaction between an arylsulfonyl chloride and a primary or secondary amine. This approach is a cornerstone of organic synthesis due to its reliability and broad applicability.

Reaction of Arylsulfonyl Chlorides with Amines

The synthesis of N-(1-Naphthyl)-4-nitrobenzenesulfonamide is typically accomplished through the nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and 1-naphthylamine (B1663977). In this reaction, the lone pair of electrons on the nitrogen atom of 1-naphthylamine attacks the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride formed as a byproduct. Common bases used for this purpose include pyridine, triethylamine, or an aqueous solution of sodium carbonate. The choice of solvent depends on the solubility of the reactants and can range from polar aprotic solvents like dichloromethane (B109758) and chloroform (B151607) to aqueous-organic mixtures.

A representative synthetic procedure is as follows: 4-nitrobenzenesulfonyl chloride and 1-naphthylamine are dissolved in a suitable solvent, and a base is added to the mixture. The reaction is typically stirred at room temperature or with gentle heating for a period ranging from a few hours to overnight. Upon completion, the reaction mixture is worked up by washing with dilute acid to remove excess amine and base, followed by washing with water and brine. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or an ethanol-water mixture.

Optimized Reaction Conditions and Yield Enhancement Strategies

Several strategies can be employed to optimize the reaction conditions and enhance the yield of this compound. The choice of base is crucial; a non-nucleophilic, sterically hindered base can minimize side reactions. The reaction temperature is another important parameter; while gentle heating can increase the reaction rate, excessive heat may lead to decomposition of the reactants or products.

The stoichiometry of the reactants also plays a significant role. Using a slight excess of the amine can ensure the complete consumption of the more expensive sulfonyl chloride. However, this may complicate the purification process. Alternatively, using the reactants in a 1:1 molar ratio with a suitable base is a common practice.

| Parameter | Condition | Rationale |

| Base | Pyridine, Triethylamine, Na2CO3 | Neutralizes HCl byproduct, driving the reaction forward. |

| Solvent | Dichloromethane, Chloroform, Pyridine | Provides a medium for the reaction and dissolves reactants. |

| Temperature | Room temperature to gentle heating | Balances reaction rate with potential for degradation. |

| Stoichiometry | Near equimolar or slight excess of amine | Optimizes reactant consumption and yield. |

| Purification | Recrystallization | Removes impurities and provides a pure final product. |

Green Chemistry Principles in Sulfonamide Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. The application of green chemistry principles to sulfonamide synthesis aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reactions

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reactions offer several advantages, including reduced environmental impact, lower costs, and often, shorter reaction times and higher yields.

For the synthesis of N-arylsulfonamides, solvent-free conditions can be achieved by grinding the solid reactants (arylsulfonyl chloride and amine) together, sometimes in the presence of a solid base like sodium bicarbonate or potassium carbonate. The reaction can proceed at room temperature or with gentle heating. This approach simplifies the work-up procedure, as the product can often be isolated by simple washing with water to remove the inorganic salts.

Catalyst Development for Environmentally Benign Synthesis

The development of efficient and recyclable catalysts is another important aspect of green sulfonamide synthesis. While the classical method often does not require a catalyst, modern approaches have explored the use of various catalysts to improve reaction efficiency and reduce the need for harsh reagents.

For instance, Lewis acids and solid acid catalysts have been investigated to promote the reaction between sulfonyl chlorides and amines. Furthermore, alternative synthetic routes that are inherently greener are being explored. One such approach involves the iron-catalyzed formation of N-arylsulfonamides from nitroarenes and sodium arylsulfinates. nih.govnih.gov This method avoids the use of pre-formed amines and sulfonyl chlorides, which can be hazardous.

Microwave-assisted and ultrasound-assisted syntheses are also gaining prominence as green techniques. These methods can significantly reduce reaction times, improve yields, and often allow for the use of less hazardous solvents or even solvent-free conditions.

| Green Chemistry Approach | Description | Advantages |

| Solvent-Free Synthesis | Reaction is conducted without a solvent, often by grinding solid reactants. | Reduced waste, lower cost, simplified work-up. |

| Catalysis | Use of catalysts to promote the reaction under milder conditions. | Increased efficiency, potential for catalyst recycling. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Shorter reaction times, often higher yields. |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction. | Enhanced reaction rates, improved yields. |

Strategies for Derivatization and Analog Generation

The generation of derivatives and analogs of this compound is crucial for exploring its structure-activity relationships in various applications. Derivatization can be achieved by modifying either the naphthyl or the nitrobenzene (B124822) moiety of the molecule.

Modification of the Naphthyl Group:

A library of analogs can be generated by starting with a variety of substituted 1-naphthylamines in the initial sulfonylation reaction. Commercially available or synthetically accessible naphthylamines with different substituents (e.g., methoxy (B1213986), halogen, alkyl groups) at various positions on the naphthalene (B1677914) ring can be used to produce a range of N-(substituted-naphthyl)-4-nitrobenzenesulfonamides.

Modification of the Nitrobenzene Group:

Similarly, the 4-nitrobenzenesulfonyl chloride can be replaced with other substituted benzenesulfonyl chlorides. For example, using benzenesulfonyl chlorides with electron-donating or electron-withdrawing groups at different positions on the benzene (B151609) ring will yield a diverse set of analogs.

Furthermore, the nitro group on the this compound product itself can be a versatile handle for further chemical transformations. For instance, the nitro group can be reduced to an amino group, which can then be subjected to a wide array of reactions, such as acylation, alkylation, or diazotization followed by substitution, to introduce a variety of functional groups. This strategy allows for the late-stage diversification of the core molecule.

| Strategy | Description | Examples of Modifications |

| Varying the Amine Component | Using different substituted 1-naphthylamines in the initial synthesis. | Introduction of methoxy, chloro, bromo, or methyl groups on the naphthyl ring. |

| Varying the Sulfonyl Chloride Component | Using different substituted benzenesulfonyl chlorides. | Introduction of groups like methyl, methoxy, or halogens on the benzene ring. |

| Post-Synthesis Modification | Chemical transformation of the nitro group on the final product. | Reduction to an amine followed by acylation, alkylation, or diazotization. |

Modification of the Naphthyl Moiety

Modification of the naphthyl ring is typically achieved either by starting with a pre-functionalized naphthalene derivative or by direct functionalization of the pre-formed sulfonamide.

One common approach involves the use of substituted naphthylamines as starting materials. For instance, derivatives of 1-naphthylamine can be reacted with sulfonyl chlorides to yield a range of N-(substituted-1-naphthyl)sulfonamides. A notable example is the synthesis starting from 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), which is reacted with various aromatic amines to produce a library of fluorescent sulfonamide derivatives. nih.gov Similarly, functionalized 4-nitro-1-naphthylamine (B40213) can undergo reactions such as selective bromination or copper-catalyzed O-benzylation prior to the sulfonamide coupling step, thereby introducing substituents at specific positions on the naphthalene core. nih.gov

Direct C-H functionalization offers a more modern and step-economical route. Methodologies have been developed for the site-selective ortho-arylation of N-aryl sulfonamides. researchgate.net These reactions, often catalyzed by transition metals like palladium or rhodium, utilize the sulfonamide group as a directing group to functionalize the C-H bond at the C8 position of the naphthalene ring. researchgate.netacs.org This allows for the introduction of various aryl groups, expanding the structural diversity of the scaffold. researchgate.net

Table 1: Examples of Naphthyl Moiety Modification Strategies

| Strategy | Starting Material/Reagent | Reaction Type | Typical Product | Reference |

|---|---|---|---|---|

| Use of Substituted Precursors | 5-(dimethylamino)naphthalene-1-sulfonyl chloride | Sulfonamide formation | N-Aryl-5-(dimethylamino)naphthalene-1-sulfonamide | nih.gov |

| Use of Substituted Precursors | Functionalized 4-nitro-1-naphthylamine | Sulfonamide formation | N-(Functionalized-1-naphthyl)benzenesulfonamide | nih.gov |

| Direct C-H Functionalization | N-(1-Naphthyl)benzenesulfonamide + Aryl Iodide | Palladium-catalyzed ortho-arylation | N-(8-Aryl-1-naphthyl)benzenesulfonamide | researchgate.net |

Modification of the Sulfonamide Linkage

The sulfonamide bridge (–SO₂NH–) is a critical linker that can also be structurally altered. Modifications can include extending the linker or substituting the amide proton. Research into inhibitors of the Keap1-Nrf2 protein-protein interaction has demonstrated that the sulfonamide linker in related 1,4-bis(arylsulfonamido)naphthalene structures can be extended by incorporating a carbon or carbonyl group, which provides greater conformational flexibility. nih.gov

While direct modification of the sulfur atom is less common, the nitrogen atom of the sulfonamide is readily functionalized. N-alkylation can be achieved using various alkylating agents, such as alcohols or alkyl halides, often under metal catalysis (e.g., Ruthenium, Manganese) or in the presence of a base. These reactions replace the acidic proton on the nitrogen with an alkyl group, fundamentally altering the character of the linkage. Similarly, N-arylation can be accomplished through cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig aminations, which form a new nitrogen-aryl bond.

Modification of the Nitrobenzene Ring

The nitrobenzene portion of the molecule is readily modified by employing different substituted benzenesulfonyl chlorides in the initial coupling reaction with 1-naphthylamine. This modular approach allows for the introduction of a wide array of substituents onto the benzene ring, including alkyl, alkoxy, and halogen groups, thereby systematically altering the electronic and steric properties of this moiety.

For example, in the synthesis of related 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids, 1,4-diaminonaphthalene was reacted with a variety of aryl sulfonyl chlorides to produce a diverse library of inhibitors. nih.gov This same principle is directly applicable to the synthesis of this compound derivatives, where 4-nitrobenzenesulfonyl chloride can be replaced with other sulfonyl chlorides bearing different functionalities.

Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to an amino group using reagents like tin(II) chloride or through catalytic hydrogenation. This resulting aniline (B41778) derivative can then serve as a platform for numerous subsequent transformations, such as diazotization followed by Sandmeyer reactions or further acylation, significantly expanding the range of accessible derivatives.

Table 2: Examples of Substituted Benzenesulfonyl Chlorides for Derivative Synthesis

| Benzenesulfonyl Chloride Reagent | Resulting Substituent on Benzene Ring | Reference Analogy |

|---|---|---|

| 4-Methoxybenzenesulfonyl chloride | 4-Methoxy | nih.gov |

| 4-Methylbenzenesulfonyl chloride (Tosyl chloride) | 4-Methyl | nih.gov |

| 4-Chlorobenzenesulfonyl chloride | 4-Chloro | nih.gov |

| Benzene-1,3-disulfonyl chloride | 3-Chlorosulfonyl | nih.gov |

Stereoselective Synthesis of Related Naphthyl-Sulfonamide Scaffolds

Controlling the stereochemistry during the synthesis of N-aryl sulfonamides is crucial for applications where specific three-dimensional arrangements are required. Both enantioselective and diastereoselective methods have been developed for scaffolds related to this compound.

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the context of naphthyl-sulfonamide scaffolds, organocatalysis has emerged as a powerful tool. A bifunctional quinine-derived sulfonamide organocatalyst has been successfully employed to catalyze the asymmetric sulfa-Michael reaction of naphthalene-1-thiol with trans-chalcone derivatives. beilstein-journals.org This reaction proceeds under mild conditions with low catalyst loading (1 mol%) and produces chiral β-naphthyl-β-sulfanyl ketones, which are structurally related to the target scaffold, in high yields and with excellent enantioselectivity (up to 96% ee). beilstein-journals.org The efficiency of this transformation is highly dependent on the choice of solvent and the specific structure of the catalyst.

Table 3: Enantioselective Sulfa-Michael Addition Catalyzed by a Quinine-Sulfonamide Organocatalyst

| Chalcone Substituent (R) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| 4-Methylphenyl | DCM | 94 | 93 | beilstein-journals.org |

| 4-Bromophenyl | DCM | >99 | 96 | beilstein-journals.org |

| 2-Nitrophenyl | DCM | 80 | 95 | beilstein-journals.org |

| Naphthyl | DCM | >99 | 95 | beilstein-journals.org |

Diastereoselective Synthesis

Diastereoselective synthesis is used to control the formation of stereoisomers in molecules with multiple stereocenters. A common and effective strategy involves the use of a chiral auxiliary—a temporary chiral group that directs the stereochemical outcome of a reaction. One of the most well-established examples is the Evans' aldol (B89426) reaction, which uses chiral N-acyloxazolidinones.

In a relevant application of this principle, magnesium halide-catalyzed anti-aldol reactions of chiral N-acyloxazolidinones have been shown to produce aldol adducts with high diastereoselectivity (up to 32:1 dr), favoring the anti-diastereomer. nih.gov Although this example does not directly involve a naphthyl-sulfonamide, the N-acyl oxazolidinone scaffold is analogous to an N-acyl sulfonamide. This methodology highlights how attaching a chiral auxiliary to the nitrogen atom can effectively control the facial selectivity of reactions at an adjacent carbon center, a strategy that is broadly applicable in stereoselective synthesis. The resulting products can then be cleaved from the auxiliary to yield the desired chiral molecule.

Advanced Spectroscopic and Structural Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of the NMR spectrum provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy would identify all unique proton environments in the N-(1-Naphthyl)-4-nitrobenzenesulfonamide molecule. The spectrum would be expected to show distinct signals for the protons on the naphthalene (B1677914) ring and the 4-nitrophenyl ring.

Naphthalene Protons: The seven protons on the naphthalene ring would appear as a series of complex multiplets in the aromatic region of the spectrum. The specific chemical shifts and coupling patterns (spin-spin splitting) would depend on their position relative to the sulfonamide group and the other ring protons.

4-Nitrophenyl Protons: The four protons on the 4-nitrophenyl group would typically appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the strongly electron-withdrawing nitro group would be expected to resonate at a higher chemical shift (downfield) compared to the protons ortho to the sulfonyl group.

Sulfonamide Proton (N-H): A single proton attached to the nitrogen atom of the sulfonamide group would likely appear as a broad singlet. Its chemical shift can be variable and is sensitive to factors like solvent, concentration, and temperature.

A data table for ¹H NMR would typically be structured as follows, though experimental values are not available.

| Predicted ¹H NMR Data for this compound |

| Chemical Shift (δ, ppm) |

| Data not available |

A ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, sixteen distinct signals would be expected, corresponding to the sixteen carbon atoms in the structure.

Naphthalene Carbons: Ten signals corresponding to the carbons of the naphthalene ring system. The carbon atom directly bonded to the sulfonamide nitrogen (C1) would have a characteristic chemical shift.

4-Nitrophenyl Carbons: Six signals for the carbons of the 4-nitrophenyl ring. The carbon attached to the nitro group and the carbon attached to the sulfonyl group would be readily identifiable by their distinct chemical shifts due to the strong electronic effects of these substituents.

The expected data would be presented in a table format.

| Predicted ¹³C NMR Data for this compound |

| Chemical Shift (δ, ppm) |

| Data not available |

To definitively assign the proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships. Cross-peaks in the 2D spectrum would connect signals from protons that are on adjacent atoms, which is essential for tracing the connectivity within the naphthalene and nitrophenyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different fragments of the molecule, for instance, confirming the link between the naphthalene ring, the sulfonamide group, and the 4-nitrophenyl ring.

Nuclear Overhauser Effect (NOE) experiments provide information about the spatial proximity of atoms, regardless of whether they are connected through bonds. These studies would be valuable for determining the preferred three-dimensional conformation of this compound in solution, particularly the relative orientation of the naphthyl and nitrophenyl rings around the S-N bond.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the parent ion. wikipedia.org This precision allows for the determination of the elemental composition of the molecule, confirming that the chemical formula is consistent with the proposed structure of this compound (C₁₆H₁₂N₂O₄S).

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Upon ionization, the molecule can break apart into smaller, characteristic fragment ions. Analysis of the mass differences between these fragments can help to piece together the molecular structure. For this compound, common fragmentation pathways could include cleavage of the S-N bond or the S-C bond, loss of sulfur dioxide (SO₂), or loss of the nitro group (NO₂).

A representative data table for HRMS would include the following information.

| Predicted HRMS Data for this compound |

| Formula |

| C₁₆H₁₂N₂O₄S |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Upon ionization, typically forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, the ion is subjected to collision-induced dissociation (CID). The fragmentation is expected to occur at the weakest bonds and lead to stable neutral losses and fragment ions.

Key Predicted Fragmentation Pathways:

Cleavage of the Sulfonamide S-N Bond: This is a characteristic fragmentation for sulfonamides. nih.govresearchgate.net This cleavage can lead to the formation of a 4-nitrobenzenesulfonyl cation or radical, and a 1-naphthylamine (B1663977) radical cation or anion, depending on the ionization mode.

Cleavage of the C-S Bond: Scission of the bond between the 4-nitrophenyl ring and the sulfur atom is another common pathway. This would result in ions corresponding to the 4-nitrophenyl moiety and the N-(1-Naphthyl)sulfonamide portion.

Loss of SO₂: Elimination of sulfur dioxide is a frequent rearrangement process in the fragmentation of sulfonamides. nih.gov

Fragmentation of the Nitro Group: The nitro group can undergo characteristic losses, such as the loss of NO or NO₂. researchgate.net

Ring Fragmentation: The naphthyl and nitrophenyl rings can also fragment, although this typically requires higher collision energies.

A summary of the most probable major fragment ions observed in an MS/MS spectrum is presented below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Probable Neutral Loss | Fragmentation Pathway Description |

| [M+H]⁺ | 186.01 | C₁₀H₉N | Formation of the 4-nitrobenzenesulfonyl cation via S-N bond cleavage. |

| [M+H]⁺ | 144.08 | C₆H₄NO₄S | Formation of the protonated 1-naphthylamine ion via S-N bond cleavage. |

| [M+H]⁺ | 265.04 | SO₂ | Loss of sulfur dioxide from the parent ion. |

| [M-H]⁻ | 184.98 | C₁₀H₈N | Formation of the 4-nitrobenzenesulfinate anion via S-N bond cleavage. |

| [M-H]⁻ | 142.06 | C₆H₅NO₄S | Formation of the 1-naphthylamide anion via S-N bond cleavage. |

Note: The m/z values are theoretical and based on the most common isotopes.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts: the sulfonamide linker, the naphthyl group, and the nitrobenzene (B124822) ring.

The key functional groups and their expected vibrational frequencies are:

N-H Stretch: The sulfonamide N-H bond will exhibit a stretching vibration, typically in the region of 3200-3300 cm⁻¹.

Aromatic C-H Stretch: The C-H bonds on both the naphthyl and benzene rings will show stretching vibrations above 3000 cm⁻¹. vscht.cz

S=O Asymmetric and Symmetric Stretch: The sulfonyl group (-SO₂-) is characterized by two strong absorption bands: an asymmetric stretch at higher wavenumbers (approx. 1330-1370 cm⁻¹) and a symmetric stretch at lower wavenumbers (approx. 1140-1180 cm⁻¹). researchgate.net

N=O Asymmetric and Symmetric Stretch: The nitro group (-NO₂) also shows two distinct, strong absorption bands: an asymmetric stretch (approx. 1500-1560 cm⁻¹) and a symmetric stretch (approx. 1335-1375 cm⁻¹). researchgate.net The latter may overlap with the asymmetric S=O stretch.

Aromatic C=C Stretch: The carbon-carbon double bonds within the aromatic rings will produce several bands in the 1400-1600 cm⁻¹ region. vscht.cz

S-N Stretch: The stretching vibration of the sulfur-nitrogen bond is typically found in the 875-935 cm⁻¹ range. researchgate.net

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Sulfonamide) | Stretch | 3200 - 3300 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| S=O (Sulfonyl) | Asymmetric Stretch | 1330 - 1370 | Strong |

| S=O (Sulfonyl) | Symmetric Stretch | 1140 - 1180 | Strong |

| N=O (Nitro) | Asymmetric Stretch | 1500 - 1560 | Strong |

| N=O (Nitro) | Symmetric Stretch | 1335 - 1375 | Strong |

| C=C (Aromatic) | Stretch | 1400 - 1600 | Medium-Variable |

| S-N (Sulfonamide) | Stretch | 875 - 935 | Medium |

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and torsional angles that define its conformation. While the specific crystal structure of this compound is not available, data from the closely related compound N-(1-Naphthyl)benzenesulfonamide offers significant insight into the likely molecular conformation. nih.gov

Furthermore, the dihedral angle between the planes of the naphthyl and benzene rings is 34.67°. nih.gov It is expected that the introduction of a nitro group at the 4-position of the benzene ring would cause minimal changes to these core conformational parameters. The crystal packing would likely be influenced by intermolecular hydrogen bonds involving the sulfonamide N-H group and the oxygen atoms of the sulfonyl and nitro groups. nih.govmdpi.com

| Structural Parameter | Expected Value/System | Source of Analogy |

| Crystal System | Orthorhombic | N-(1-Naphthyl)benzenesulfonamide nih.gov |

| C-SO₂-NH-C Torsion Angle | ~ -70° | N-(1-Naphthyl)benzenesulfonamide nih.gov |

| Dihedral Angle (Naphthyl-Phenyl) | ~ 35° | N-(1-Naphthyl)benzenesulfonamide nih.gov |

| Key Intermolecular Interaction | N-H···O Hydrogen Bonding | General for sulfonamides mdpi.com |

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for the analysis of non-volatile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method would be highly effective for its separation and quantification. The presence of two large aromatic systems (naphthyl and nitrophenyl) makes the compound relatively nonpolar and an excellent candidate for retention on a C18 stationary phase. The strong chromophores ensure sensitive detection using a UV-Vis detector.

A typical HPLC method would involve the following parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention for nonpolar aromatic compounds. |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (or Methanol and Water) | A mixture of organic solvent and water is standard for RP-HPLC. A gradient may be needed to elute impurities. |

| Detection | UV-Vis Detector | The compound possesses strong UV absorbance due to the naphthyl and nitrobenzene rings. Wavelengths around 254 nm or 280 nm would be suitable. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Injection Volume | 10-20 µL | Standard injection volume. |

Gas Chromatography (GC)

Gas chromatography is generally used for volatile and thermally stable compounds. This compound, with a high molecular weight and polar N-H bond, is not ideally suited for direct GC analysis due to its low volatility and potential for thermal degradation in the hot injector port. epa.gov

For successful analysis by GC, a derivatization step would likely be required to increase volatility and thermal stability. The most common approach for sulfonamides is methylation of the acidic N-H proton, for instance, using diazomethane. This converts the polar N-H group into a nonpolar N-CH₃ group, making the molecule more amenable to GC analysis. The derivatized compound could then be analyzed on a standard nonpolar or medium-polarity capillary column (e.g., DB-5 or DB-1701) with a flame ionization detector (FID) or a mass spectrometer (GC-MS). epa.gov However, given the ease and direct applicability of HPLC, it remains the preferred chromatographic method for this compound.

Structure Activity Relationship Sar Studies of N 1 Naphthyl 4 Nitrobenzenesulfonamide Derivatives

Elucidation of Key Pharmacophoric Features and Active Site Interactions

The biological activity of N-(1-Naphthyl)-4-nitrobenzenesulfonamide derivatives is dictated by their three-dimensional arrangement of chemical features, or pharmacophore, which facilitates interactions with a specific biological target. The core structure consists of three key components: the naphthyl group, the sulfonamide linker, and the 4-nitrophenyl moiety.

Naphthalene (B1677914) Ring: This large, hydrophobic group often engages in van der Waals forces and hydrophobic interactions within the active site of a target protein. In some instances, it can also participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. For related naphthalene-based inhibitors, this moiety is known to bind within specific subsites of enzymes, inducing conformational changes that can render the active site non-functional. nih.gov

Sulfonamide Linker (-SO₂NH-): This is a critical pharmacophoric element. The nitrogen atom and the two oxygen atoms are potent hydrogen bond acceptors, while the N-H group acts as a hydrogen bond donor. These interactions are fundamental for anchoring the inhibitor to the active site of target proteins. For example, in related sulfonamide inhibitors targeting the Keap1-Nrf2 protein-protein interaction (PPI), the sulfonamide groups form key hydrogen bonds within the binding pocket. nih.gov

4-Nitrophenyl Group: The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. The phenyl ring itself can participate in hydrophobic or π-π stacking interactions. The electronic nature of this ring system significantly influences the acidity of the sulfonamide N-H, which can be critical for binding affinity.

Impact of Substituent Variations on Biological Activity

Systematic modification of the this compound scaffold is a classic strategy to probe the SAR and optimize activity. The effects of these modifications can be categorized based on their electronic, steric, and lipophilic properties.

The electronic properties of substituents, characterized by their electron-donating or electron-withdrawing nature, can profoundly impact a molecule's binding affinity and reactivity. mdpi.com

On the Phenyl Ring: The parent compound features a strong electron-withdrawing nitro (-NO₂) group at the para-position of the benzene (B151609) ring. This group enhances the acidity of the sulfonamide N-H proton, potentially strengthening its hydrogen bonding capability as a donor. Replacing or supplementing this group with other electron-withdrawing groups (e.g., -CN, -CF₃) can modulate this effect. Conversely, introducing electron-donating groups (e.g., -OCH₃, -CH₃) would decrease the acidity of the N-H proton, which may weaken key hydrogen bond interactions and reduce biological activity. mdpi.com Studies on other N-(substitutedphenyl)benzene sulfonamides have used the Hammett equation to correlate absorption frequencies with substituent constants, quantifying these electronic effects. nih.gov

On the Naphthyl Ring: Adding substituents to the naphthalene ring can also influence activity. Electron-withdrawing groups on the naphthyl moiety can affect the electron density of the entire ring system, potentially altering π-π stacking interactions. In contrast, electron-donating groups could enhance such interactions. The position of the substituent is crucial, as its electronic influence varies depending on its location relative to the point of attachment to the sulfonamide nitrogen.

The table below illustrates how varying electronic substituents on a related N-acyl-L-valine scaffold can influence antimicrobial activity.

| Compound | Substituent (X) on Phenyl Ring | Electronic Effect | Observed Activity Trend |

|---|---|---|---|

| Analog 1 | -H | Neutral | Baseline Activity |

| Analog 2 | -Cl | Weakly Deactivating (Withdrawing) | Slight change in activity |

| Analog 3 | -Br | Weakly Deactivating (Withdrawing) | Slightly beneficial in some scaffolds mdpi.com |

The size and shape (steric bulk) of substituents are critical factors that determine how well a molecule fits into its target's binding site.

Ortho-Substitution: Placing bulky substituents at positions ortho to the sulfonamide linkage on either the phenyl or naphthyl ring can cause steric hindrance. This can force the rings to adopt a non-optimal conformation for binding, leading to a decrease or loss of activity. u-strasbg.fr

Para- and Meta-Substitution: Substituents at the meta- and para-positions are generally better tolerated. u-strasbg.fr However, the size of the substituent must be compatible with the dimensions of the binding pocket. A large, bulky group might be beneficial if it can occupy a large hydrophobic pocket in the target protein. Conversely, the same group could prevent binding if the pocket is small. In studies of other inhibitors, even small modifications like adding a methyl group or a longer alkyl chain can sometimes be detrimental if they disrupt the optimal fit. mdpi.com

The following data for a series of Keap1-Nrf2 PPI inhibitors shows the impact of steric bulk on the naphthalene scaffold.

| Compound ID | Substituent at C2-position of Naphthalene | IC₅₀ (nM) in FP Assay nih.gov |

|---|---|---|

| 12a | -H | 101.4 |

| 12b | -OCH₃ | 104.2 |

| 12c | -OCH₂Ph | 70.3 |

| 12d | -OCH₂(4-F-Ph) | 64.5 |

FP = Fluorescence Polarization

These results suggest that introducing a larger benzyloxy group at the C2 position is more favorable than a smaller methoxy (B1213986) group or hydrogen, indicating the presence of a corresponding pocket in the binding site. nih.gov

Lipophilicity, often quantified as the partition coefficient (logP), is a crucial physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME). mdpi.comspringernature.com An optimal balance of lipophilicity and hydrophilicity is necessary for good biological activity. numberanalytics.com

High Lipophilicity: While a high degree of lipophilicity can enhance binding to hydrophobic pockets and improve membrane permeability, it can also lead to poor aqueous solubility, increased metabolic breakdown by enzymes like cytochrome P450, and non-specific binding to plasma proteins. numberanalytics.comnih.gov

Low Lipophilicity: Highly polar or hydrophilic compounds may have excellent water solubility but often struggle to cross lipid-based cell membranes to reach their intracellular targets.

Conformational and Stereochemical Factors in Activity

The three-dimensional structure of a molecule is paramount to its function. For this compound, the relative orientation of the naphthyl and nitrophenyl rings is a key conformational feature.

Stereochemistry: The parent compound is achiral. However, introducing chiral centers through substitution can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different biological activities. This stereoselectivity arises because biological targets, being chiral themselves, often interact differently with each stereoisomer. One isomer may fit perfectly into the binding site, while the other may fit poorly or not at all.

Scaffold Hopping and Bioisosteric Replacements in Sulfonamide Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved properties while retaining the desired biological activity. nih.govresearchgate.net

Bioisosteric Replacement: This involves replacing a functional group or a part of the molecule with another group that has similar physical or chemical properties (a bioisostere), with the goal of improving potency, selectivity, or pharmacokinetic properties. researchgate.net

The nitro group on the phenyl ring could be replaced by other electron-withdrawing bioisosteres like a cyano (-CN) or a trifluoromethyl (-CF₃) group.

The sulfonamide linker (-SO₂NH-) could be replaced by a reversed sulfonamide (-NHSO₂-) or an amide (-CONH-), which have different hydrogen bonding patterns and chemical stability.

The naphthyl ring could be replaced by other bicyclic aromatic systems like quinoline, isoquinoline, or indole (B1671886) to explore different hydrophobic interactions and vector orientations.

Scaffold Hopping: This is a more drastic approach where the central molecular core (scaffold) is replaced with a structurally different scaffold, while aiming to maintain the original 3D orientation of the key binding groups. u-strasbg.frnih.gov For example, the entire N-(aryl)benzenesulfonamide framework could be replaced by a different template that positions two aromatic groups in a similar spatial arrangement. This strategy is often used to escape patent-protected chemical space or to find new scaffolds with better "drug-like" properties. researchgate.net

These design strategies are essential for expanding the chemical diversity of a compound series and for the systematic optimization of a lead structure like this compound. nih.gov

Investigation of Molecular Mechanisms and Target Interactions

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of investigation in pharmacology and biochemistry, providing insights into how a compound may modulate biological pathways. The following subsections outline the established approaches for characterizing the inhibitory effects of a compound like N-(1-Naphthyl)-4-nitrobenzenesulfonamide on enzyme activity.

Kinetic studies are essential for determining the mode of action by which a compound inhibits an enzyme. These analyses involve measuring the rate of the enzymatic reaction at varying substrate and inhibitor concentrations. The data obtained from these experiments allow for the classification of the inhibitor into one of several distinct categories based on its interaction with the enzyme and the enzyme-substrate complex.

Kinetic Characterization of Enzyme Inhibition

Competitive Inhibition

In this mode of inhibition, the inhibitor molecule bears a structural resemblance to the substrate and competes for the same active site on the enzyme. The binding of the inhibitor to the active site is mutually exclusive with the binding of the substrate. An increase in substrate concentration can overcome the effects of a competitive inhibitor. Kinetically, competitive inhibition is characterized by an increase in the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), while the Vmax remains unchanged.

No specific studies detailing the competitive inhibition profile of this compound were identified in the performed search.

Non-competitive Inhibition

Non-competitive inhibition occurs when the inhibitor binds to a site on the enzyme that is distinct from the active site, known as an allosteric site. This binding event alters the conformation of the enzyme, thereby reducing its catalytic efficiency without preventing the substrate from binding to the active site. Consequently, a non-competitive inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This type of inhibition is characterized by a decrease in the Vmax, while the Km remains unchanged. The effect of a non-competitive inhibitor cannot be surmounted by increasing the substrate concentration.

No specific studies detailing the non-competitive inhibition profile of this compound were identified in the performed search.

Uncompetitive Inhibition

Uncompetitive inhibition is a less common mechanism where the inhibitor binds exclusively to the enzyme-substrate complex, and not to the free enzyme. This type of inhibitor often binds to an allosteric site that is only formed after the substrate has bound to the enzyme. Kinetically, uncompetitive inhibition is identified by a decrease in both the Vmax and the Km, with the ratio of Vmax to Km remaining constant.

No specific studies detailing the uncompetitive inhibition profile of this compound were identified in the performed search.

Protein-Ligand Binding Analysis:

Stoichiometry of Binding:Information regarding the binding stoichiometry of this compound to any protein target is not available in the provided results.

Due to the absence of this specific scientific data, generating a thorough, informative, and accurate article that strictly adheres to the provided outline is not possible.

Binding Affinity Measurements (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. malvernpanalytical.comnih.gov This method allows for the determination of key thermodynamic parameters of an interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). malvernpanalytical.com

In a typical ITC experiment to characterize the interaction of this compound with a potential biological target (e.g., a protein or enzyme), a solution of the compound would be titrated into a sample cell containing the target molecule. nih.gov As the molecules interact, heat is either released (exothermic) or absorbed (endothermic), and this is detected by the highly sensitive ITC instrument. wikipedia.org

The resulting data are plotted as heat change per injection versus the molar ratio of the ligand to the target. This binding isotherm can then be fitted to a binding model to extract the thermodynamic parameters. malvernpanalytical.com For instance, the binding of small molecule inhibitors to their target proteins has been successfully characterized using ITC, providing valuable insights into the forces driving the interaction. mdpi.com

Table 1: Hypothetical Isothermal Titration Calorimetry Data for this compound Binding to a Target Protein

| Parameter | Value | Unit |

| Stoichiometry (n) | Data Not Available | - |

| Dissociation Constant (K D ) | Data Not Available | µM |

| Enthalpy Change (ΔH) | Data Not Available | kcal/mol |

| Entropy Change (ΔS) | Data Not Available | cal/mol·K |

Note: This table is illustrative of the data that would be generated from an ITC experiment. No experimental data for this compound is currently available.

Ligand-Observe NMR for Binding Confirmation and Competition Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying molecular interactions. In "ligand-observe" NMR methods, the focus is on the signals of the small molecule (the ligand) in the presence and absence of its larger binding partner (the macromolecule). nih.gov These experiments are particularly useful for confirming binding and for screening for compounds that bind to a target.

Common ligand-observe NMR experiments include saturation transfer difference (STD) NMR, Carr-Purcell-Meiboom-Gill (CPMG) relaxation-edited experiments, and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY). nih.govmdpi.com These techniques can detect weak to moderate binding affinities.

For this compound, a 1 H NMR spectrum of the compound alone would be recorded. Then, the spectrum would be recorded again in the presence of a target macromolecule. If the compound binds to the target, changes in the NMR signals of the compound, such as broadening of peaks, changes in chemical shifts, or the appearance of signals in an STD experiment, would be observed. mdpi.com

Competition studies can also be performed using ligand-observe NMR. In such an experiment, this compound and a known binder of the target would be mixed with the target. If this compound competes for the same binding site as the known binder, a reduction in the binding signal of the known binder would be observed. nih.gov

Table 2: Summary of Potential Ligand-Observe NMR Experiments for this compound

| NMR Experiment | Information Obtained | Status for this compound |

| 1D 1 H with target | Binding confirmation (line broadening, chemical shift perturbations) | Data Not Available |

| Saturation Transfer Difference (STD) | Binding confirmation and epitope mapping | Data Not Available |

| Carr-Purcell-Meiboom-Gill (CPMG) | Binding confirmation for low to medium affinity ligands | Data Not Available |

| Competition NMR | Determination of binding to the same site as a known ligand | Data Not Available |

Note: This table outlines the types of data that could be generated. No specific experimental NMR binding data for this compound has been found in the scientific literature.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-(1-Naphthyl)-4-nitrobenzenesulfonamide, docking simulations can elucidate how it might bind to a specific protein target, providing a basis for understanding its potential biological activity. While specific docking studies for this exact compound are not prevalent in the literature, the principles can be applied based on its structural features and studies of analogous compounds. nih.govrsc.org

The primary goal of molecular docking is to predict the binding pose of a ligand within the active site of a receptor. This prediction is achieved through a sampling algorithm that explores various conformations of the ligand and a scoring function that estimates the binding affinity for each conformation.

For this compound, a predicted binding mode would likely involve the rigid naphthyl and nitrobenzene (B124822) rings fitting into specific pockets of a receptor's active site. The flexible sulfonamide linker allows the two aromatic systems to adopt an optimal geometry to maximize favorable interactions. The predicted pose would be the one with the lowest energy score, indicating the most stable ligand-receptor complex.

Once a binding mode is predicted, the key intermolecular interactions stabilizing the complex are analyzed. For this compound, several types of interactions are anticipated:

Hydrogen Bonds: The sulfonamide group is a key hydrogen-bonding moiety. The N-H group can act as a hydrogen bond donor, while the two oxygen atoms of the sulfonyl group (SO₂) can act as hydrogen bond acceptors. These interactions with amino acid residues like serine, threonine, or the peptide backbone are crucial for anchoring the ligand in the active site.

Hydrophobic Interactions: The aromatic naphthyl and phenyl rings are large, nonpolar groups that can form significant hydrophobic and van der Waals interactions with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine.

π-π Stacking: The planar structures of the naphthyl and nitrobenzene rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Crystal structure analysis of the related compound N-(1-Naphthyl)benzenesulfonamide reveals π-π interactions between adjacent naphthyl groups, suggesting this is a significant stabilizing force. nih.gov

Electrostatic Interactions: The electron-withdrawing nitro group (NO₂) creates a partial positive charge on the benzene (B151609) ring and can participate in electrostatic or dipole-dipole interactions within the binding pocket.

Table 1: Potential Intermolecular Interactions for this compound

| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Sulfonamide N-H | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond (Acceptor) | Sulfonamide SO₂, Nitro NO₂ | Arginine, Lysine, Serine, Histidine, Asparagine |

| Hydrophobic Interactions | Naphthyl Ring, Phenyl Ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| π-π Stacking | Naphthyl Ring, Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Electrostatic Interactions | Nitro Group (NO₂), Sulfonyl Group (SO₂) | Charged or polar residues |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.com These models are used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are important for activity. epa.gov

2D-QSAR models use descriptors calculated from the two-dimensional representation of the molecule. These descriptors can include physicochemical properties like hydrophobicity (logP), molar refractivity, and electronic parameters, as well as topological indices that describe molecular size, shape, and branching. For a series of analogs of this compound, a 2D-QSAR equation might take the form:

Biological Activity = c₁(logP) + c₂(Molar Refractivity) + c₃(Dipole Moment) + ... + constant*

By analyzing the coefficients (c₁, c₂, etc.), researchers can determine the relative importance of each property for the desired biological effect. For instance, a positive coefficient for logP would suggest that increasing hydrophobicity enhances activity.

3D-QSAR methods provide a more detailed understanding by considering the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.govresearchgate.net

CoMFA: In CoMFA, each molecule in a training set is placed in a 3D grid. At each grid point, the steric and electrostatic fields of the molecule are calculated. A statistical method is then used to correlate variations in these fields with changes in biological activity. The results are often visualized as 3D contour maps, where colored regions indicate areas where modifying steric bulk or electrostatic charge would likely increase or decrease activity. nih.gov

CoMSIA: CoMSIA is similar to CoMFA but calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more comprehensive model of the structure-activity relationship. nih.govnih.gov

For this compound and its derivatives, 3D-QSAR could generate contour maps indicating, for example, that increased steric bulk near the naphthyl ring is favorable, while a more electropositive character near the nitro group is detrimental to activity.

Table 2: Comparison of QSAR Approaches

| Feature | 2D-QSAR | 3D-QSAR (CoMFA/CoMSIA) |

| Input Data | 2D molecular structure | 3D molecular structure and alignment |

| Descriptors | Physicochemical properties (logP, MW), topological indices | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields |

| Output | Mathematical equation relating descriptors to activity | 3D contour maps showing favorable/unfavorable regions for different properties |

| Key Requirement | A series of structurally related compounds with known activity data | A reliable molecular alignment rule for the compound series |

| Primary Application | Predicting activity, identifying key global molecular properties | Guiding structural modifications for lead optimization, detailed interaction analysis |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations calculate the motion of atoms in a molecular system over time by solving Newton's equations of motion. frontiersin.org This technique provides a dynamic view of molecules, allowing for the study of conformational changes and the stability of ligand-receptor complexes. nih.govrsc.org

MD simulations of this compound could be performed in different environments, such as in a vacuum, in a solvent like water, or bound to a protein target. researchgate.net These simulations would reveal the molecule's preferred conformations by exploring its potential energy surface. The flexibility of the sulfonamide linker is critical, and MD can show the range of motion and the most stable torsional angles between the naphthyl and nitrobenzene rings. nih.gov

When simulating the compound within a protein's binding site (based on a docking pose), MD can assess the stability of the predicted binding mode. It can reveal whether key intermolecular interactions, like hydrogen bonds, are maintained over time. Furthermore, MD simulations can provide insights into the thermodynamics of binding by calculating the binding free energy, offering a more rigorous prediction of binding affinity than docking scores alone. Studies on related naphthyl derivatives have used MD to understand conformational changes and solvent effects. researchgate.netnih.gov

Ligand Stability and Flexibility in Protein Binding Pockets

Molecular dynamics (MD) simulations are a primary tool for understanding the stability and flexibility of a ligand when bound to a protein. nih.gov This computational method simulates the physical movements of atoms and molecules over time, providing a dynamic view of the protein-ligand complex.

An MD simulation of this compound bound to a hypothetical protein target would involve placing the ligand in the protein's binding site and simulating the system's behavior in a solvated environment. Key analyses would include:

Root Mean Square Deviation (RMSD): This metric would be calculated for the ligand's backbone atoms over the simulation time to assess its stability within the binding pocket. A stable RMSD suggests the ligand has found a favorable and consistent binding pose.

Root Mean Square Fluctuation (RMSF): By calculating the RMSF for each atom of the ligand, regions of higher or lower flexibility can be identified. This can indicate which parts of the molecule are rigidly held in place and which have more conformational freedom.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein would be monitored throughout the simulation. The persistence of specific hydrogen bonds is a strong indicator of their importance in the binding affinity.

These simulations would provide a detailed picture of how this compound adapts to the binding pocket and the key interactions that stabilize the complex.

Water Molecule Dynamics and Their Role in Binding

Water molecules within a protein's binding pocket can play a crucial role in mediating ligand binding. They can form bridging hydrogen bonds between the ligand and the protein or be displaced upon ligand binding, contributing to the thermodynamics of the interaction.

MD simulations can also be used to study the dynamics of these water molecules. By analyzing the trajectories of water molecules in and around the binding site, it is possible to:

Identify conserved water molecules that are present in the binding pocket for a significant portion of the simulation time.

Determine the residence time of water molecules in specific locations, indicating their stability.

Analyze the energetic contribution of displacing these water molecules upon the binding of this compound.

Understanding the role of water is critical for accurately predicting binding affinities and for designing ligands that can effectively displace or utilize these water molecules to enhance binding.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. researchgate.netnih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For this compound, a pharmacophore model could be developed based on its structure if it were a known inhibitor of a particular protein. This model would then serve as a 3D query in a virtual screening campaign to search large chemical databases for other molecules that match the pharmacophore and are therefore also likely to be active. mdpi.comrsc.org

The virtual screening process would involve:

Database Preparation: A large library of chemical compounds would be prepared in a 3D format.

Pharmacophore Screening: The database would be filtered to identify molecules that fit the pharmacophore model derived from this compound.

Molecular Docking: The hits from the pharmacophore screen would then be docked into the protein's binding site to predict their binding orientation and affinity.

Hit Selection: The top-scoring compounds would be selected for further experimental testing.

This strategy allows for the rapid identification of novel and structurally diverse compounds with the potential for the desired biological activity.

Quantum Chemical Calculations for Electronic Properties and Interactions

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. dntb.gov.uaresearchgate.net These methods provide detailed information about orbital energies, charge distribution, and reactivity.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems.

For this compound, an MESP map would highlight:

Electron-rich regions (negative potential): These areas, typically around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Electron-poor regions (positive potential): These areas, often around hydrogen atoms bonded to electronegative atoms, are prone to nucleophilic attack and can act as hydrogen bond donors.

The MESP map provides a visual guide to the molecule's reactivity and its potential non-covalent interactions, which are fundamental to its binding with a protein target. For instance, in a study of (amino)carbonothionyl (nitro)benzamide derivatives, MESP analysis was used to identify electron-rich centers and predict their susceptibility to nucleophilic attack. researchgate.net

Lack of Specific Research Data for this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a lack of specific research data regarding the applications of the chemical compound This compound within the detailed framework requested. The targeted searches for this specific compound in relation to its use as a biochemical probe, its inclusion in high-throughput screening libraries, its role in lead compound identification, or the development of its fluorescent derivatives did not yield any dedicated studies or detailed findings.

The user's request for an article focusing solely on "this compound" with content structured around the following topics cannot be fulfilled without fabricating information, which would violate the core principles of scientific accuracy:

Applications in Chemical Biology Research

Development of Fluorescent or Tagged Sulfonamide Derivatives for Imaging Studies:No research papers were found detailing the synthesis or application of fluorescently tagged derivatives of N-(1-Naphthyl)-4-nitrobenzenesulfonamide for use in cellular imaging.

While the broader classes of compounds, such as sulfonamides and naphthalenes, are extensively studied in these areas of chemical biology and drug discovery, the specific compound , this compound, does not appear to have been a subject of such focused research according to the available data. Therefore, generating a scientifically accurate and thorough article that strictly adheres to the provided outline and focuses exclusively on this molecule is not possible at this time.

Emerging Trends and Future Research Directions

Advanced Synthetic Strategies for N-(1-Naphthyl)-4-nitrobenzenesulfonamide Analogs

The synthesis of sulfonamides, a cornerstone of medicinal chemistry, is undergoing a significant transformation driven by the adoption of advanced strategies like flow chemistry and photoredox catalysis. These methods offer improvements in efficiency, safety, and scalability over traditional batch synthesis. acs.orgresearchgate.netFlow Chemistry: This technique involves the continuous pumping of reagents through a network of tubes or microreactors. For the synthesis of this compound analogs, flow chemistry presents a compelling alternative to conventional methods. It allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. rsc.orgA key advantage is the enhanced safety profile, particularly when dealing with highly exothermic reactions or hazardous reagents that might be used to create derivatives. rsc.orgThe optimization of a flow setup can lead to waste minimization and the use of greener solvents, contributing to more eco-friendly synthetic protocols. acs.orgResearchers have successfully developed fully automated flow-through processes for producing libraries of secondary sulfonamides, demonstrating the technology's potential for rapidly generating diverse analogs of the target compound for screening purposes. acs.orgPhotoredox Catalysis: Light-mediated photoredox catalysis has emerged as a powerful tool for forging chemical bonds under mild conditions. nih.govThis strategy can be applied to the synthesis of sulfonamides by enabling novel reaction pathways that are often inaccessible through traditional thermal methods. domainex.co.ukFor instance, synergetic photoredox and copper catalysis have been used for the direct, single-step synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.orgthieme-connect.comThis approach could be adapted to synthesize this compound analogs by utilizing various functionalized naphthylamine or nitrobenzenesulfonyl precursors. Furthermore, photocatalysis can be employed for the late-stage functionalization of existing sulfonamide scaffolds, allowing for the diversification of a parent molecule like this compound to explore structure-activity relationships (SAR). nih.gov

Table 1: Comparison of Synthetic Strategies for Sulfonamide Synthesis| Feature | Traditional Batch Synthesis | Flow Chemistry | Photoredox Catalysis |

|---|---|---|---|

| Reaction Control | Limited control over exotherms | Excellent control over temperature and pressure rsc.org | Precise control via light intensity/wavelength |

| Scalability | Often challenging | Readily scalable by extending run time acs.org | Can be limited by light penetration |

| Safety | Higher risk with hazardous reagents | Improved safety due to small reactor volumes rsc.org | Generally mild, ambient temperature conditions acs.org |

| Efficiency | Can be time-consuming | Rapid optimization and high throughput acs.org | High efficiency, often with low catalyst loading |

| Green Chemistry | Can generate significant waste | Promotes waste minimization and use of green media acs.org | Uses light as a traceless reagent, often milder conditions |

Multi-Targeting Approaches with Sulfonamide Scaffolds

The "one molecule, one target" paradigm in drug discovery is gradually being supplemented by multi-target approaches, which aim to design single compounds that can modulate multiple biological targets simultaneously. This strategy is particularly relevant for complex multifactorial diseases like cancer, diabetes, and neurodegenerative disorders. nih.govThe sulfonamide scaffold, including the one present in this compound, is a versatile framework for developing such multi-target ligands. citedrive.comnih.gov Future research could focus on designing analogs of this compound that act on multiple, disease-relevant pathways. For example, researchers have designed and synthesized novel sulfonamide derivatives that exhibit dual inhibition of α-glucosidase and α-amylase for potential antidiabetic applications. nih.govrsc.orgSimilarly, other studies have developed sulfonamides that target both Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), two key kinases involved in cancer angiogenesis and proliferation. acs.orgBy strategically modifying the naphthyl and nitrobenzene (B124822) rings of this compound, it may be possible to incorporate pharmacophoric features that allow for simultaneous interaction with distinct biological targets, leading to potentially synergistic therapeutic effects.

Integration of Artificial Intelligence and Machine Learning in Sulfonamide Design and Prediction of Activity

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govThese computational tools can analyze vast datasets to identify novel patterns, predict biological activity, and even design new molecules from scratch. nih.govresearchgate.net For this compound, AI can be leveraged in several ways:

Predictive Modeling: ML algorithms can be trained on existing data for sulfonamide-containing compounds to predict the potential biological activities, pharmacokinetic properties, and toxicity profiles of novel analogs. This allows researchers to prioritize the synthesis of compounds with the highest probability of success. nih.gov* De Novo Design: Generative AI models can design entirely new sulfonamide structures that are optimized for specific biological targets. stanford.eduA model could be trained to generate molecules that retain the core this compound scaffold but possess modifications predicted to enhance potency or selectivity. For instance, a pioneering ML approach successfully identified a powerful new antibiotic from a pool of over 100 million molecules. mit.edu* Virtual Screening: AI-powered platforms can rapidly screen massive virtual libraries of compounds to identify those likely to bind to a specific target. nih.govThis can be used to identify new targets for this compound or to find existing drugs that could be repurposed.

Table 2: Selected AI/ML Platforms in Drug Discovery

| Platform/Company | Application in Drug Discovery | Potential Relevance for Sulfonamide Design |

|---|---|---|

| Atomwise | Uses deep learning for small-molecule drug discovery (AtomNet® platform). researchgate.net | Predicting binding affinity of this compound analogs to specific protein targets. |

| Exscientia | Pioneers AI in small molecule drug design to accelerate development. researchgate.net | Designing novel, synthesizable sulfonamide derivatives with desired properties. |

| Recursion Pharmaceuticals | Uses machine learning for drug discovery and development. researchgate.net | Identifying potential new therapeutic uses for the sulfonamide scaffold through phenotypic screening analysis. |

| SyntheMol | Generative AI model that creates novel drug structures and their chemical recipes. stanford.edu | Designing new analogs and providing practical synthetic routes for their creation in the lab. |

Exploration of this compound as a Versatile Building Block for Complex Architectures

Beyond its potential biological activity, the chemical structure of this compound makes it a valuable starting material, or "building block," for the synthesis of more complex molecules. The nitro group, in particular, is an exceptionally versatile functional group in organic synthesis. nih.gov The diverse reactivity of the nitro group can be exploited in numerous ways:

Reduction to Amines: The nitro group can be readily reduced to an amino group, a key functional group in many pharmaceuticals. This transformation on the 4-nitrobenzenesulfonamide (B188996) portion would provide a reactive handle for further functionalization, such as amide bond formation or reductive amination, opening the door to a wide array of new derivatives. nih.gov* Carbon-Carbon Bond Formation: Nitro compounds are excellent substrates for various C-C bond-forming reactions, including the Henry reaction and Michael additions, which are fundamental in building molecular complexity. nih.govfrontiersin.org* Asymmetric Synthesis: Modern synthetic methods, such as asymmetric organocatalysis, are highly effective with nitro-containing substrates. This allows for the creation of chiral, enantiomerically pure compounds, which is crucial for developing drugs with high specificity and reduced side effects. frontiersin.org By leveraging the reactivity of both the nitro group and the naphthyl ring, this compound could serve as a scaffold for constructing intricate, three-dimensional molecules for applications in medicinal chemistry and materials science. nih.gov

Investigation of Allosteric Modulation by Sulfonamide Derivatives

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's response to its natural agonist. wikipedia.orgThis approach offers several advantages over traditional orthosteric drugs, including higher target specificity and a more nuanced level of biological control.

The sulfonamide scaffold has proven to be effective in the design of allosteric modulators. For example, novel tricyclic sulfonamides have been identified as potent positive allosteric modulators (PAMs) of glycine (B1666218) receptors (GlyRs), which are potential targets for treating chronic pain. nih.govresearchgate.netSimilarly, 2-sulfonamidebenzamides have been developed as allosteric modulators of the MrgX1 receptor. nih.gov Future research could investigate whether analogs of this compound can function as allosteric modulators. By screening a library of its derivatives against various receptors, such as G-protein coupled receptors (GPCRs) or ion channels, it may be possible to identify novel modulators. acs.orgThis would represent a significant expansion of the compound's potential therapeutic applications, moving beyond direct enzyme inhibition or receptor antagonism to a more sophisticated mode of action. acs.orgThe structural rigidity of the naphthyl group combined with the hydrogen-bonding capabilities of the sulfonamide moiety could provide a unique framework for specific allosteric interactions.

Q & A

Q. What are the common synthetic routes for N-(1-Naphthyl)-4-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with sulfonylation of 1-naphthylamine using 4-nitrobenzenesulfonyl chloride under controlled pH (8–10) and low temperatures (0–5°C) to minimize side reactions. Key steps include:

- Protection of reactive groups : Use of temporary protecting groups (e.g., acetyl) to prevent undesired substitutions .

- Purification : Recrystallization or column chromatography (e.g., silica gel with EtOAc/hexane gradients) to isolate high-purity products .

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediates and confirm completion . Optimization involves adjusting solvent polarity, temperature gradients, and stoichiometric ratios of reagents to improve yield (typically 60–75%) .

Q. What techniques are used to characterize the purity and structural integrity of this compound?

- Spectroscopic methods :

- NMR : H and C NMR to confirm regiochemistry and detect impurities (<2%) .

- FT-IR : Identification of sulfonamide (S=O stretching at ~1350 cm) and nitro (N-O stretching at ~1520 cm) functional groups .

- Chromatography : HPLC with UV detection (λ = 254 nm) to verify purity >95% .

- Melting point analysis : Sharp melting points (e.g., 212–214°C) indicate crystallinity and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) during structural confirmation?

Discrepancies often arise from dynamic effects in solution (NMR) versus static crystal packing (X-ray). To reconcile

- Dynamic NMR experiments : Variable-temperature H NMR to detect conformational flexibility or tautomerism .

- X-ray refinement : Use SHELXL for high-resolution refinement, validating bond lengths/angles against expected values (e.g., C-S bond: 1.76–1.82 Å) .

- Computational modeling : Density functional theory (DFT) to compare optimized geometries with experimental data .

Q. How does hydrogen bonding influence the molecular conformation of this compound in crystalline states?

X-ray studies of analogous sulfonamides (e.g., N-(2-Methylphenyl)-4-nitrobenzenesulfonamide) reveal:

- Intermolecular interactions : N–H···O hydrogen bonds between sulfonamide NH and nitro O atoms (distance: 2.85–3.10 Å), stabilizing a planar conformation .

- Torsional angles : The naphthyl ring adopts a dihedral angle of 75–85° relative to the sulfonamide plane to minimize steric hindrance .

- Impact on solubility : Strong H-bond networks reduce solubility in apolar solvents, necessitating polar aprotic solvents (e.g., DMF) for recrystallization .

Q. How can researchers address discrepancies in reported biological activity data for sulfonamide derivatives?

Contradictions often stem from assay variability or structural analogs. Methodological solutions include:

- Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., nitro position, naphthyl vs. phenyl groups) to isolate pharmacophores .

- Standardized assays : Use of consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., folic acid inhibitors for antibacterial studies) .

- Crystallographic docking : Validation of target binding (e.g., dihydrofolate reductase) using programs like AutoDock Vina .

Q. What are the key challenges in synthesizing sterically hindered sulfonamide derivatives, and how can they be mitigated?

Challenges include:

- Steric hindrance : Bulky naphthyl groups reduce nucleophilic attack efficiency. Mitigation: Use of bulky base catalysts (e.g., DBU) to deprotonate amines selectively .

- Byproduct formation : Nitro group reduction during reactions. Solution: Avoid reductive conditions (e.g., replace Pd/C with milder catalysts) .